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molecular formula C11H13FN2O4 B8272019 Ethyl (5-fluoro-2-nitrobenzyl)aminoacetate

Ethyl (5-fluoro-2-nitrobenzyl)aminoacetate

Cat. No. B8272019
M. Wt: 256.23 g/mol
InChI Key: KJOVSVHYOCTJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825191B2

Procedure details

1.8 g (10.7 mmol) of 5-fluoro-2-nitrobenzyl alcohol was dissolved in 20 ml of dichloromethane. 0.9 ml (12.8 mmol) of methanesulfonyl chloride and 2.2 ml (16.1 mmol) of triethylamine were added to the obtained solution, and they were stirred at room temperature for 2 hours. After the treatment with dichloromethane as the extracting solvent by an ordinary method, the obtained crude product was dissolved in 20 ml of ethanol. 1.79 g (12.8 mmol) of glycine ethyl ester hydrochloride and 1.35 g (16.1 mmol) of sodium hydrogencarbonate were added to the obtained solution, and they were stirred at 70° C. for 6 hours. The solvent was evaporated. After the extraction with ethyl acetate, the extract was washed with 1 N hydrochloric acid. The obtained aqueous layer was made basic with 1 N sodium hydroxide. After the extraction with ethyl acetate, the obtained organic layer was washed with saturated aqueous sodium chloride solution and then dried. The solvent was evaporated to obtain the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH2:7]O.CS(Cl)(=O)=O.C(N(CC)CC)C.Cl.[CH2:26]([O:28][C:29](=[O:32])[CH2:30][NH2:31])[CH3:27].C(=O)([O-])O.[Na+]>ClCCl.C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH2:7][NH:31][CH2:30][C:29]([O:28][CH2:26][CH3:27])=[O:32] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
FC=1C=CC(=C(CO)C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.79 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
1.35 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
were stirred at 70° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
After the extraction with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
After the extraction with ethyl acetate
WASH
Type
WASH
Details
the obtained organic layer was washed with saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=CC(=C(CNCC(=O)OCC)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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